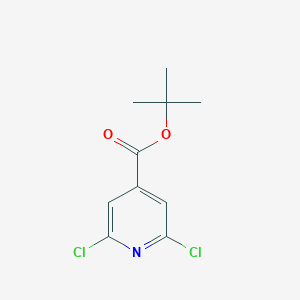

tert-Butyl 2,6-Dichloroisonicotinate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,6-Dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with tert-butyl alcohol . One common method includes the use of di-tert-butyl dicarbonate as a reagent in the presence of 4-dimethylaminopyridine and triethylamine . The reaction is carried out in 1-methyl-2-pyrrolidinone at room temperature for about 19 hours . The product is then purified through a series of washing and filtration steps .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques .

化学反应分析

Types of Reactions: tert-Butyl 2,6-Dichloroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloroisonicotinic acid .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Ester Hydrolysis: This reaction typically requires acidic or basic conditions .

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Ester Hydrolysis: The major product is 2,6-dichloroisonicotinic acid .

科学研究应用

Medicinal Chemistry Applications

1.1 Antibacterial and Antitubercular Activities

Research has indicated that derivatives of isonicotinic acid, including tert-Butyl 2,6-Dichloroisonicotinate, exhibit promising antibacterial properties. A study highlighted the synthesis of various isonicotinic derivatives that demonstrated significant activity against Mycobacterium tuberculosis. The compound's structure allows it to interact effectively with bacterial enzymes, making it a candidate for further development as an antitubercular agent .

1.2 Cancer Research

The compound has also been investigated for its potential in cancer treatment. In vitro studies have shown that certain derivatives can inhibit the growth of cervical and breast cancer cells, with IC50 values ranging from 1-10 nM. These findings suggest that this compound could serve as a scaffold for designing more effective anticancer drugs .

1.3 Enzyme Inhibition

This compound has been identified as a potential inhibitor of various cytochrome P450 enzymes (CYPs), specifically CYP1A2 and CYP2C19. This inhibition profile indicates its relevance in drug metabolism studies and the development of drugs with fewer side effects due to reduced metabolic activation .

Agricultural Applications

2.1 Crop Protection

The compound's chlorinated structure enhances its effectiveness as a pesticide or herbicide. Its application in crop protection products has been noted due to its ability to disrupt the growth of certain weeds and pests. Studies have shown that formulations containing this compound can significantly reduce pest populations while being less toxic to non-target organisms .

2.2 Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been shown to influence plant growth patterns positively, promoting better yield and resistance to environmental stressors .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound serves as a precursor for synthesizing functional materials such as polymers and nanomaterials. Its reactivity allows for the formation of complex structures that can be utilized in various applications including electronics and photonics .

Data Summary Table

Case Studies

Case Study 1: Antitubercular Activity

A research team synthesized several derivatives of isonicotinic acid derivatives including this compound. The compounds underwent testing against M. tuberculosis with results indicating a minimum inhibitory concentration (MIC) between 4-10 µM, showcasing their potential as new antitubercular agents.

Case Study 2: Pesticide Development

In a field trial conducted on various crops, formulations containing this compound demonstrated up to a 70% reduction in pest populations compared to untreated controls. This study highlighted the compound's effectiveness as an environmentally friendly alternative to conventional pesticides.

作用机制

The mechanism of action of tert-Butyl 2,6-Dichloroisonicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can affect various biochemical pathways, making it useful in research focused on enzyme function and regulation .

相似化合物的比较

- 2,6-Dichloroisonicotinic Acid

- tert-Butyl 2,6-Dichloropyridine-4-carboxylate

- 2,6-Dichloro-4-pyridinecarboxylic Acid tert-Butyl Ester

Comparison: tert-Butyl 2,6-Dichloroisonicotinate is unique due to its specific ester functional group, which imparts different chemical properties compared to its analogs . For instance, the tert-butyl ester group makes it more lipophilic, affecting its solubility and reactivity .

生物活性

Introduction

tert-Butyl 2,6-Dichloroisonicotinate (CAS No. 75308-46-2) is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound is characterized by its unique structure, which includes two chlorine atoms at the 2 and 6 positions of the isonicotinic acid moiety and a tert-butyl ester group. The biological activity of this compound is significant due to its interactions with various biological systems, including its potential as a pharmaceutical agent.

- Molecular Formula : C₁₀H₁₁Cl₂NO₂

- Molecular Weight : 248.11 g/mol

- Solubility : Moderately soluble in water (0.0188 mg/ml)

- Log P (Octanol-Water Partition Coefficient) : Ranges from 2.39 to 3.61, indicating moderate lipophilicity.

Pharmacological Properties

-

Enzyme Inhibition :

- This compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . This inhibition can influence drug metabolism and pharmacokinetics.

- It has shown potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is relevant in the treatment of type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release .

- Antioxidant Activity :

-

Elicitor Activity :

- In plant biology, this compound has been explored for its role as an elicitor in the production of secondary metabolites like flavonoids in Trifolium pratense cultures. The application of this compound led to significant increases in the production of genistin and daidzein, indicating its potential use in agricultural biotechnology for enhancing plant defenses and metabolite production .

Case Study: DPP-4 Inhibition

A study focusing on the synthesis of DPP-4 inhibitors highlighted the use of this compound as a key intermediate. The compound facilitated the formation of more complex structures with enhanced biological activity. For instance, it was used to synthesize ABT-279, a potent DPP-4 inhibitor that showed promising results in clinical evaluations for diabetes management .

Comparative Study on Biological Activity

A comparative study on dichloro-substituted compounds revealed that this compound exhibited favorable biological reactivity profiles when compared to other similar compounds. The study emphasized its potential applications in medicinal chemistry due to its enzyme inhibition capabilities and antioxidant properties .

Summary Table of Biological Activities

属性

IUPAC Name |

tert-butyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRVIRHWKQKSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626704 | |

| Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75308-46-2 | |

| Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。